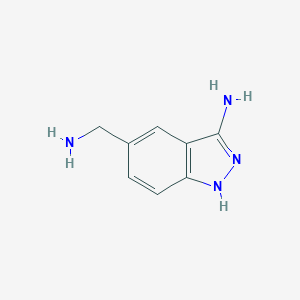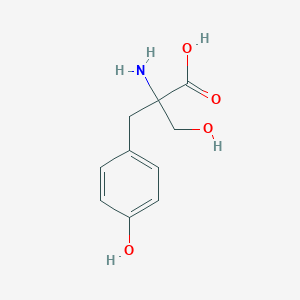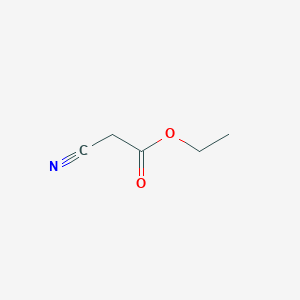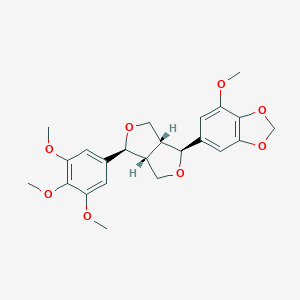
2,6-Diamino-4-(benciloxi)pirimidina
Descripción general
Descripción
2,6-Diamino-4-(benzyloxy)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two amino groups at positions 2 and 6, and a benzyloxy group at position 4 of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
2,6-Diamino-4-(benzyloxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the compound can undergo various chemical reactions, such as n-oxidation . This process could potentially lead to the formation of various active metabolites, which may interact with their targets in a specific manner.
Biochemical Pathways
It’s worth noting that similar compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that similar compounds have been used in the synthesis of various pharmaceuticals, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have shown anti-proliferative activities against human breast cancer cells and human gastric cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Diamino-4-(benzyloxy)pyrimidine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, 2,6-Diamino-4-(benzyloxy)pyrimidine interacts with various enzymes, proteins, and other biomolecules . It has been found to be a potent inhibitor of dihydrofolate reductase , a key enzyme involved in the synthesis of nucleotides and thus DNA replication and cell division .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,6-Diamino-4-(benzyloxy)pyrimidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the enzyme dihydrofolate reductase, which plays a crucial role in DNA synthesis .
Dosage Effects in Animal Models
The effects of 2,6-Diamino-4-(benzyloxy)pyrimidine at different dosages in animal models have not been extensively studied, and information on any threshold effects or toxic or adverse effects at high doses is currently unavailable .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-4-(benzyloxy)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-diamino-4-hydroxypyrimidine with benzyl alcohol. The reaction typically occurs under acidic or basic conditions to facilitate the substitution of the hydroxyl group with the benzyloxy group.
Another method involves the use of 2,6-diamino-4-chloropyrimidine as a starting material. This compound can undergo nucleophilic substitution with benzyl alcohol in the presence of a base such as sodium hydroxide or potassium carbonate to yield 2,6-Diamino-4-(benzyloxy)pyrimidine .
Industrial Production Methods
Industrial production of 2,6-Diamino-4-(benzyloxy)pyrimidine often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diamino-4-(benzyloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diamino-4-chloropyrimidine: Similar structure but with a chlorine atom instead of a benzyloxy group.
2,6-Diamino-4-hydroxypyrimidine: Contains a hydroxyl group instead of a benzyloxy group.
2,4-Diamino-6-chloropyrimidine: Different substitution pattern with amino groups at positions 2 and 4, and a chlorine atom at position 6.
Uniqueness
2,6-Diamino-4-(benzyloxy)pyrimidine is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and ability to interact with biological targets, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
6-phenylmethoxypyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-9-6-10(15-11(13)14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H4,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIHQMTVQZOYCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)

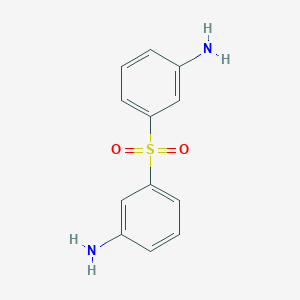


![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)
![Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane](/img/structure/B33232.png)

